4-Methoxythiophene-2-carbaldehyde

Catalog No.
S3463810
CAS No.
98316-32-6
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxythiophene-2-carbaldehyde

CAS Number

98316-32-6

Product Name

4-Methoxythiophene-2-carbaldehyde

IUPAC Name

4-methoxythiophene-2-carbaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3

InChI Key

OMTDRRIUUCBUIR-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)C=O

Canonical SMILES

COC1=CSC(=C1)C=O

4-Methoxythiophene-2-carbaldehyde is an organosulfur compound characterized by its thiophene ring substituted with a methoxy group and an aldehyde functional group. The molecular formula for this compound is C6H6OSC_6H_6OS, and it features a unique structure that contributes to its chemical reactivity and biological activity. This compound is known for its aromatic properties and is utilized in various synthetic applications due to its functional groups, which enhance its reactivity in organic synthesis.

  • No data available due to lack of research on 4-MTC.
  • Information on safety hazards is also unavailable. However, considering the presence of a thiophene ring and a formyl group, similar safety precautions as for aromatic compounds and aldehydes might be necessary. This could include flammability, irritation, and potential toxicity.
, primarily due to the presence of the aldehyde group. Common reactions include:

  • Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones, respectively.
  • Nucleophilic Addition: The aldehyde carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the thiophene ring towards electrophilic substitution reactions, allowing for further functionalization.

These reactions make 4-Methoxythiophene-2-carbaldehyde a versatile intermediate in organic synthesis .

Research indicates that 4-Methoxythiophene-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with some studies showing cytotoxic effects against various cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods are employed for synthesizing 4-Methoxythiophene-2-carbaldehyde:

  • Vilsmeier Reaction: This method involves the reaction of thiophene with a Vilsmeier reagent (usually a combination of phosphorus oxychloride and dimethylformamide) to introduce the formyl group.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Direct Aldol Condensation: In some cases, starting from simpler aldehydes and thiophenes, aldol condensation can yield this compound through careful control of reaction conditions.

These methods highlight the compound's accessibility for synthetic chemists .

4-Methoxythiophene-2-carbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photovoltaic applications.
  • Flavors and Fragrances: Due to its aromatic characteristics, it may also be utilized in flavoring and fragrance formulations.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 4-Methoxythiophene-2-carbaldehyde primarily focus on its biological interactions. Research has demonstrated that this compound can interact with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity profiles .

Several compounds share structural similarities with 4-Methoxythiophene-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Methylthiophene-2-carbaldehyde6030-36-00.92Contains a methyl group instead of methoxy
4-(p-Tolyl)thiophene-2-carbaldehyde853311-16-70.92Features a para-tolyl substituent
3-Methylthiophene-2,5-dicarbaldehyde163231-23-00.90Contains two aldehyde groups at different positions
4-Ethynylthiophene-2-carbaldehyde913828-75-80.88Has an ethynyl group which alters reactivity
3-Methyl-2-thiophenecarboxaldehyde5834-16-20.88Contains a carboxaldehyde instead of aldehyde

The uniqueness of 4-Methoxythiophene-2-carbaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .

XLogP3

1.4

Dates

Modify: 2024-04-15

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